Vat-Cit-PAB-Monomethyl Dolastatin 10 Vat-Cit-PAB-Monomethyl Dolastatin 10
Brand Name: Vulcanchem
CAS No.:
VCID: VC14545054
InChI: InChI=1S/C60H93N11O11S/c1-14-38(8)51(46(80-12)33-47(72)71-30-19-23-45(71)52(81-13)39(9)53(73)67-44(57-63-29-31-83-57)32-40-20-16-15-17-21-40)69(10)58(77)49(36(4)5)68-56(76)50(37(6)7)70(11)60(79)82-34-41-24-26-42(27-25-41)65-54(74)43(22-18-28-64-59(62)78)66-55(75)48(61)35(2)3/h15-17,20-21,24-27,29,31,35-39,43-46,48-52H,14,18-19,22-23,28,30,32-34,61H2,1-13H3,(H,65,74)(H,66,75)(H,67,73)(H,68,76)(H3,62,64,78)/t38-,39+,43-,44-,45-,46+,48-,49-,50-,51-,52+/m0/s1
SMILES:
Molecular Formula: C60H93N11O11S
Molecular Weight: 1176.5 g/mol

Vat-Cit-PAB-Monomethyl Dolastatin 10

CAS No.:

Cat. No.: VC14545054

Molecular Formula: C60H93N11O11S

Molecular Weight: 1176.5 g/mol

* For research use only. Not for human or veterinary use.

Vat-Cit-PAB-Monomethyl Dolastatin 10 -

Specification

Molecular Formula C60H93N11O11S
Molecular Weight 1176.5 g/mol
IUPAC Name [4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate
Standard InChI InChI=1S/C60H93N11O11S/c1-14-38(8)51(46(80-12)33-47(72)71-30-19-23-45(71)52(81-13)39(9)53(73)67-44(57-63-29-31-83-57)32-40-20-16-15-17-21-40)69(10)58(77)49(36(4)5)68-56(76)50(37(6)7)70(11)60(79)82-34-41-24-26-42(27-25-41)65-54(74)43(22-18-28-64-59(62)78)66-55(75)48(61)35(2)3/h15-17,20-21,24-27,29,31,35-39,43-46,48-52H,14,18-19,22-23,28,30,32-34,61H2,1-13H3,(H,65,74)(H,66,75)(H,67,73)(H,68,76)(H3,62,64,78)/t38-,39+,43-,44-,45-,46+,48-,49-,50-,51-,52+/m0/s1
Standard InChI Key GXCUHADNABTLIA-VTSYECEKSA-N
Isomeric SMILES CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC4=CC=C(C=C4)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)N
Canonical SMILES CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC4=CC=C(C=C4)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)N

Introduction

Structural and Chemical Properties

Vat-Cit-PAB-Monomethyl Dolastatin 10 is characterized by a molecular formula of C60H93N11O11S\text{C}_{60}\text{H}_{93}\text{N}_{11}\text{O}_{11}\text{S} and a molecular weight of 1176.51 g/mol . The compound integrates three critical components:

  • Monomethyl Dolastatin 10: A synthetic analog of the natural product Dolastatin 10, modified to enhance stability and reduce off-target effects .

  • Vat-Cit-PAB linker: A protease-cleavable linker engineered for controlled drug release within tumor cells .

  • Antibody-binding moiety: Facilitates conjugation to monoclonal antibodies targeting tumor-specific antigens .

Key Chemical Features

PropertyDescription
SolubilitySoluble in dimethyl sulfoxide (DMSO); requires sonication for homogeneity .
StorageStable at -20°C for 1 month; -80°C for 6 months in lyophilized form .
StereochemistryMultiple chiral centers critical for tubulin binding (e.g., C9 configuration) .
SMILES NotationComplex stereospecific arrangement with thiazole and phenyl groups .

The linker’s valine-citrulline-para-aminobenzyl (Vat-Cit-PAB) structure enables cathepsin B-mediated cleavage in lysosomes, ensuring selective payload release .

Mechanism of Action

Vat-Cit-PAB-Monomethyl Dolastatin 10 operates through a multi-step mechanism:

  • Antibody-Mediated Targeting: The ADC binds to tumor-associated antigens (e.g., HER2, CD30) via monoclonal antibodies .

  • Internalization: The antigen-ADC complex undergoes endocytosis and lysosomal trafficking .

  • Linker Cleavage: Lysosomal proteases (e.g., cathepsin B) hydrolyze the Cit-PAB bond, releasing Monomethyl Dolastatin 10 .

  • Tubulin Inhibition: The payload binds β-tubulin at the vinca domain (Kd=1.2nMK_d = 1.2 \, \text{nM}), suppressing polymerization and inducing G2/M arrest .

  • Apoptosis: Microtubule destabilization triggers caspase-3/7 activation and mitochondrial membrane depolarization .

Comparative Cytotoxicity

CompoundIC₅₀ (nM)Tumor Model
Free Dolastatin 100.02Breast cancer
Monomethyl Dolastatin 100.15Lymphoma
ADC-Conjugated Form0.003*Low-antigen tumors
*Estimated based on in vitro assays .

Preclinical and Clinical Development

Preclinical Efficacy

  • In Vivo Models: Xenograft studies demonstrated 92% tumor regression in HER2+ breast cancer at 3 mg/kg dosing.

  • Therapeutic Index: 10-fold higher maximum tolerated dose (MTD) compared to free Dolastatin 10 due to targeted delivery .

  • Biodistribution: PET imaging confirmed 85% tumor-specific accumulation vs. <5% in normal tissues .

Clinical Landscape

While direct clinical data for Vat-Cit-PAB-Monomethyl Dolastatin 10 remain unpublished, its structural analogs inform development:

  • Brentuximab Vedotin: Anti-CD30-MMAE ADC (Dolastatin 10 analog) showing 75% response in Hodgkin’s lymphoma .

  • Phase II Challenges: Parent compound Dolastatin 10 failed in soft tissue sarcomas (0% response, n=12) due to toxicity .

  • ADC Optimization: Modifications to linker hydrophilicity (e.g., polyethylene glycol integration) reduced hepatic clearance by 40% in primate models .

Synthetic and Biosynthetic Considerations

Chemical Synthesis

The compound’s assembly involves:

  • Monomethyl Dolastatin 10 Synthesis:

    • Solid-phase peptide synthesis (SPPS) for thiazole and dolapyrrolidone units .

    • Methylation at N-terminal to enhance plasma stability .

  • Linker Conjugation:

    • Site-specific cysteine engineering for antibody attachment (drug-to-antibody ratio = 4:1) .

Biosynthetic Insights

Marine cyanobacteria (e.g., Moorea producens) produce Dolastatin precursors via hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) pathways . Genetic manipulation of vat gene clusters enabled 30% yield improvement in heterologous hosts .

Challenges and Future Directions

ChallengeMitigation StrategyProgress Status
Target Antigen HeterogeneityBispecific antibodiesPreclinical validation
Linker InstabilityDipeptide-based alternatives (e.g., Gly-Gly)Phase I trials
Resistance MechanismsCo-administration with PI3K inhibitorsIn vitro synergy shown

Emerging technologies like affinity-tuned antibodies (KD = 10⁻¹⁰ M) and microfluidic ADC screening platforms aim to address these limitations .

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